2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane Dihydro-4, 6-dimethyl-2-(2-methylpropyl)-4H-1, 3, 5-dithiazine belongs to the class of organic compounds known as 1, 3, 5-dithiazinanes. These are cyclic compounds that contain a dithiazinane ring, which is a saturated heterocycle that consisting of one nitrogen atom, two sulfur atoms at the 1-, 3-, and 5- position, respectively. Dihydro-4, 6-dimethyl-2-(2-methylpropyl)-4H-1, 3, 5-dithiazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dihydro-4, 6-dimethyl-2-(2-methylpropyl)-4H-1, 3, 5-dithiazine is primarily located in the membrane (predicted from logP). Dihydro-4, 6-dimethyl-2-(2-methylpropyl)-4H-1, 3, 5-dithiazine is a cocoa, peanut, and roasted tasting compound that can be found in mollusks. This makes dihydro-4, 6-dimethyl-2-(2-methylpropyl)-4H-1, 3, 5-dithiazine a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 101517-87-7
VCID: VC20768324
InChI: InChI=1S/C9H19NS2/c1-6(2)5-9-11-7(3)10-8(4)12-9/h6-10H,5H2,1-4H3
SMILES: CC1NC(SC(S1)CC(C)C)C
Molecular Formula: C9H19NS2
Molecular Weight: 205.4 g/mol

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

CAS No.: 101517-87-7

Cat. No.: VC20768324

Molecular Formula: C9H19NS2

Molecular Weight: 205.4 g/mol

* For research use only. Not for human or veterinary use.

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane - 101517-87-7

Specification

CAS No. 101517-87-7
Molecular Formula C9H19NS2
Molecular Weight 205.4 g/mol
IUPAC Name 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane
Standard InChI InChI=1S/C9H19NS2/c1-6(2)5-9-11-7(3)10-8(4)12-9/h6-10H,5H2,1-4H3
Standard InChI Key FVPPILNIVWRBNY-UHFFFAOYSA-N
SMILES CC1NC(SC(S1)CC(C)C)C
Canonical SMILES CC1NC(SC(S1)CC(C)C)C

Introduction

Chemical Structure and Properties

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane features a heterocyclic structure with a six-membered ring containing two sulfur atoms and one nitrogen atom, arranged in a 1,3,5-pattern. This structural arrangement confers unique properties that contribute to its significance in flavor chemistry. The compound's systematic nomenclature follows from its core dithiazinane structure with specified substituents at the 2, 4, and 6 positions.

The chemical properties of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane are summarized in Table 1:

ParameterValue
IUPAC Name4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane
CAS Number101517-87-7
Molecular FormulaC₉H₁₉NS₂
Molecular Weight205.384 g/mol
IUPAC Standard InChIKeyZGCDSMJNRUXZGG-UHFFFAOYSA-N
Exact Mass205.09600
LogP3.44900
PSA62.63000

The compound falls within the broader category of heterocyclic aroma chemicals, which are significant in the flavor and fragrance industry due to their powerful odors and low odor thresholds . These characteristics make it a valuable ingredient in various applications where specific aromatic profiles are desired.

The molecular structure consists of an isobutyl group at position 2 and methyl groups at positions 4 and 6 of the dithiazinane ring. This specific arrangement of functional groups contributes to the compound's unique sensory properties and chemical behavior in various environments.

Physical Characteristics

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane presents as a colorless to pale yellow clear liquid at room temperature . Its physical appearance and behavior are essential considerations for handling and application in industrial settings.

Table 2 summarizes the key physical properties of the compound:

Physical PropertyValue
AppearanceColorless to pale yellow clear liquid
Density0.967 g/cm³
Boiling Point302.9°C at 760 mmHg
Alternative Boiling Point104.00 to 115.00°C at 2.50 mm Hg
Melting PointNot available
Flash Point137°C (or 278.00°F TCC)
Vapor Pressure0.000961 mmHg at 25°C
Index of Refraction1.49

The compound exhibits relatively low volatility at standard temperature and pressure, as evidenced by its vapor pressure of approximately 0.000961 mmHg at 25°C . This property influences its stability in formulations and its behavior during processing.

The flash point of 137°C indicates that the compound requires significant heating before it produces enough vapor to form an ignitable mixture with air . This relatively high flash point suggests safer handling compared to more volatile organic compounds, though standard safety precautions should still be observed.

Sensory Profile and Applications

The sensory characteristics of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane make it particularly valuable in the flavor and fragrance industry. Its odor profile is multifaceted and distinctive.

Odor Characteristics

The compound has been described as having the following sensory attributes:

Sensory AspectDescription
Odor TypeNutty
Odor ProfileRoasted cocoa, peanut
Flavor NotesWarmth of cocoa and hazelnut (in related compounds)

This specific sensory profile makes 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane valuable in flavor formulations, particularly those aiming to recreate or enhance cocoa, nut, and roasted notes . Like many heterocyclic aroma compounds, it likely possesses a low odor threshold, enabling its effectiveness at low concentrations.

Analytical Characterization

Analytical characterization of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane is essential for quality control, identification, and research purposes.

Chromatographic Analysis

Gas chromatography represents a standard method for analyzing this compound. The retention index provides a reference point for identification:

Column TypeActive PhaseRetention Index (I)Reference
CapillaryDB-11415Kawai, Ishida, et al., 1991

This chromatographic data, specifically the normal alkane retention index on a non-polar DB-1 column, serves as a valuable parameter for the identification and quality assessment of the compound in complex mixtures .

Occurrence in Natural Products

Understanding the natural occurrence of compounds provides insights into their potential applications and safety profiles. According to the available research, 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane has been identified in certain food products.

The compound has been detected as a flavor component in dried squid, as reported by Kawai, Ishida, et al. in their 1991 publication in the Journal of Agricultural and Food Chemistry . This natural occurrence suggests that the compound contributes to the characteristic flavor profile of this seafood product.

The identification of this compound in food products aligns with the broader understanding of heterocyclic compounds containing nitrogen and sulfur, which often develop during cooking processes, particularly in protein-rich foods subjected to heating. These compounds frequently contribute important flavor notes to foods, even when present in minute quantities.

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